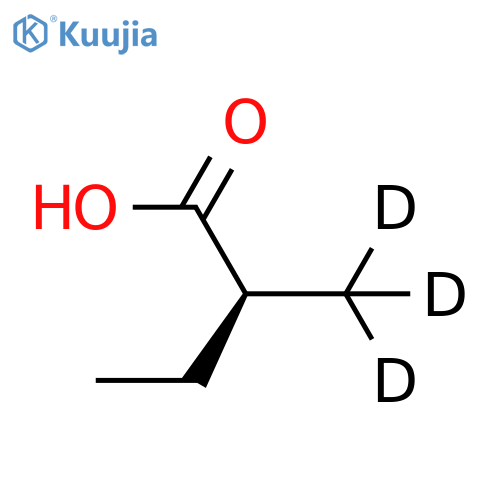

Cas no 1346617-08-0 ((R)-2-Methylbutyric Acid-d3)

(R)-2-Methylbutyric Acid-d3 Chemical and Physical Properties

Names and Identifiers

-

- (R)-2-Methylbutyric Acid-d3

- (2S)-2-(trideuteriomethyl)butanoic acid

- (R)-2-Methylbutyric

- (-)-2-(Methyl-d3)butanoic Acid

- (2R)-2-(Methyl-d3)butanoic Acid

- (R)-(-)-2-(Methyl-d3)butanoic Acid

- (S)-(+)-2-MethylbutyricAcid-d3

- 175779-05-2

- (2S)-2-(?H?)methylbutanoic acid

- 1346617-08-0

- DTXSID80857998

- (2S)-2-(~2~H_3_)Methylbutanoic acid

- (S)-(+)-2-Methylbutyric Acid-d3

-

- Inchi: InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3

- InChI Key: WLAMNBDJUVNPJU-ZGUYUIOFSA-N

- SMILES: CCC(C)C(=O)O

Computed Properties

- Exact Mass: 105.08700

- Monoisotopic Mass: 105.086909795g/mol

- Isotope Atom Count: 3

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Heavy Atom Count: 7

- Rotatable Bond Count: 2

- Complexity: 68.5

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 1

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.2

- Topological Polar Surface Area: 37.3Ų

Experimental Properties

- PSA: 37.30000

- LogP: 1.11710

(R)-2-Methylbutyric Acid-d3 Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | M294367-2.5mg |

(R)-2-Methylbutyric Acid-d3 |

1346617-08-0 | 2.5mg |

$ 187.00 | 2023-09-07 | ||

| A2B Chem LLC | AE37834-2.5mg |

(R)-2-Methylbutyric Acid-d3 |

1346617-08-0 | 2.5mg |

$306.00 | 2024-04-20 | ||

| A2B Chem LLC | AE37834-25mg |

(R)-2-Methylbutyric Acid-d3 |

1346617-08-0 | 25mg |

$1532.00 | 2024-04-20 | ||

| TRC | M294367-25mg |

(R)-2-Methylbutyric Acid-d3 |

1346617-08-0 | 25mg |

$ 1453.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-470886-2.5 mg |

(R)-2-Methylbutyric Acid-d3, |

1346617-08-0 | 2.5 mg |

¥2,858.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-470886-2.5mg |

(R)-2-Methylbutyric Acid-d3, |

1346617-08-0 | 2.5mg |

¥2858.00 | 2023-09-05 |

(R)-2-Methylbutyric Acid-d3 Related Literature

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

Additional information on (R)-2-Methylbutyric Acid-d3

Comprehensive Overview of (R)-2-Methylbutyric Acid-d3 (CAS No. 1346617-08-0)

(R)-2-Methylbutyric Acid-d3, a deuterated variant of the naturally occurring (R)-2-Methylbutyric Acid, is a specialized compound widely utilized in pharmaceutical research, metabolic studies, and analytical chemistry. With its CAS registry number 1346617-08-0, this isotopically labeled compound has gained significant attention due to its role in stable isotope labeling and mass spectrometry applications. The incorporation of three deuterium atoms (d3) enhances its utility in tracing metabolic pathways, making it invaluable for drug development and biomarker discovery.

The growing demand for deuterated compounds like (R)-2-Methylbutyric Acid-d3 aligns with current trends in precision medicine and personalized therapeutics. Researchers increasingly rely on such compounds to investigate enzyme kinetics, protein interactions, and metabolic flux analysis. Its chiral purity (R-configuration) further ensures accurate results in stereospecific studies, addressing key challenges in chiral synthesis and bioactive molecule design.

From an analytical perspective, CAS No. 1346617-08-0 is frequently employed in NMR spectroscopy and LC-MS workflows. The deuterium labeling minimizes background interference, improving signal resolution in complex biological matrices. This feature is particularly relevant for food authenticity testing and environmental monitoring, where trace-level detection is critical. Recent publications highlight its use in quantifying short-chain fatty acids (SCFAs), a hot topic in gut microbiome research.

The synthesis of (R)-2-Methylbutyric Acid-d3 involves advanced isotope enrichment techniques, often requiring asymmetric catalysis to maintain optical purity. This process underscores the compound's value in high-value chemical production, a sector experiencing rapid growth due to advancements in green chemistry and catalytic technologies. Manufacturers prioritize scalability and reproducibility to meet the needs of academic and industrial laboratories.

In the context of sustainability, deuterated compounds like 1346617-08-0 contribute to reducing chemical waste in research. Their enhanced detectability allows for lower quantities in experiments, aligning with the 3Rs principle (Replacement, Reduction, Refinement) in animal testing alternatives. This ethical dimension resonates with contemporary discussions on laboratory sustainability and eco-friendly research practices.

Quality control of (R)-2-Methylbutyric Acid-d3 demands rigorous chromatographic purity assessments, typically via HPLC-UV or GC-MS. Certificates of Analysis (CoA) often specify isotopic enrichment (>98% d3) and enantiomeric excess (>99% R-isomer), parameters crucial for regulatory compliance in GLP and GMP environments. These standards reflect the compound's importance in clinical trial support and diagnostic reagent formulation.

Emerging applications include its use as an internal standard for volatile organic compound (VOC) analysis in breathomics - a non-invasive diagnostic approach gaining traction in early disease detection. The compound's stability under physiological conditions makes it ideal for in vivo tracer studies, particularly in lipid metabolism investigations related to obesity and diabetes research.

Storage recommendations for CAS 1346617-08-0 emphasize protection from moisture and light, typically at -20°C under inert atmosphere. Proper handling ensures longevity of the deuterium label, preserving its utility in longitudinal studies. These protocols mirror best practices for reagent preservation across the life sciences sector.

The market for deuterated building blocks like (R)-2-Methylbutyric Acid-d3 continues to expand, driven by pharmaceutical demand for isotope-labeled APIs and metabolite standards. Patent analyses reveal increasing innovation in deuterium incorporation methods, highlighting this compound's role in intellectual property strategies for new chemical entities.

For researchers seeking alternatives, comparisons with 13C-labeled or 15N-labeled analogs may be relevant depending on experimental design. However, the cost-effectiveness and spectral properties of d3-labeled compounds often make them the preferred choice for high-throughput screening platforms.

1346617-08-0 ((R)-2-Methylbutyric Acid-d3) Related Products

- 97-61-0(2-Methyl-pentanoic Acid)

- 595-37-9(Dimebutic acid)

- 597-43-3(2,2-Dimethylsuccinic acid)

- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)

- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)

- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)

- 498-21-5(Methylsuccinic acid)

- 1076-97-7(1,4-Cyclohexanedicarboxylic Acid)

- 681-57-2(2,2-Dimethylglutaric acid)

- 99-66-1(Valproic acid)